

A Functional Comparison of Dynorphin B and Other Endogenous Opioid Peptides

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Compound of Interest

Compound Name: *Dynorphin B*

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This guide provides an objective comparison of the functional characteristics of **Dynorphin B** with other major endogenous opioid peptides, namely β -endorphin, enkephalins (Met-enkephalin and Leu-enkephalin), and Nociceptin/Orphanin FQ (N/OFQ). The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction to Endogenous Opioid Peptides

Endogenous opioid peptides are a class of neuropeptides that play crucial roles in a wide range of physiological processes, including pain modulation, stress responses, mood regulation, and reward pathways.^[1] These peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The three classical opioid receptor subtypes are mu (μ), delta (δ), and kappa (κ). A fourth, non-classical receptor, the Nociceptin/Orphanin FQ peptide (NOP) receptor, is also part of this system.^{[1][2]} The primary families of endogenous opioid peptides include the endorphins, enkephalins, and dynorphins. Nociceptin/Orphanin FQ is the endogenous ligand for the NOP receptor.^{[1][3]}

Comparative Analysis of Receptor Binding and Functional Potency

The distinct physiological effects of each endogenous opioid peptide are largely determined by their selectivity and affinity for the different opioid receptor subtypes. This section provides a quantitative comparison of the binding affinities (Ki) and functional potencies (EC50) of **Dynorphin B**, β -endorphin, Met-enkephalin, Leu-enkephalin, and Nociceptin/Orphanin FQ.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptide	Mu (μ) Receptor	Delta (δ) Receptor	Kappa (κ) Receptor	NOP Receptor
Dynorphin B	11.5	81.3	0.72	>1000
β -endorphin	High Affinity	Moderate Affinity	Low Affinity	No Affinity
Met-enkephalin	High Affinity	High Affinity	Low Affinity	No Affinity
Leu-enkephalin	Moderate Affinity	High Affinity	Low Affinity	No Affinity
Nociceptin/OFQ	No Affinity	No Affinity	No Affinity	High Affinity

Note: Specific Ki values can vary between studies and experimental conditions. This table represents a synthesis of reported affinities. "High," "Moderate," and "Low" are used where specific numerical values were not consistently available across multiple sources but the relative affinity is well-established.

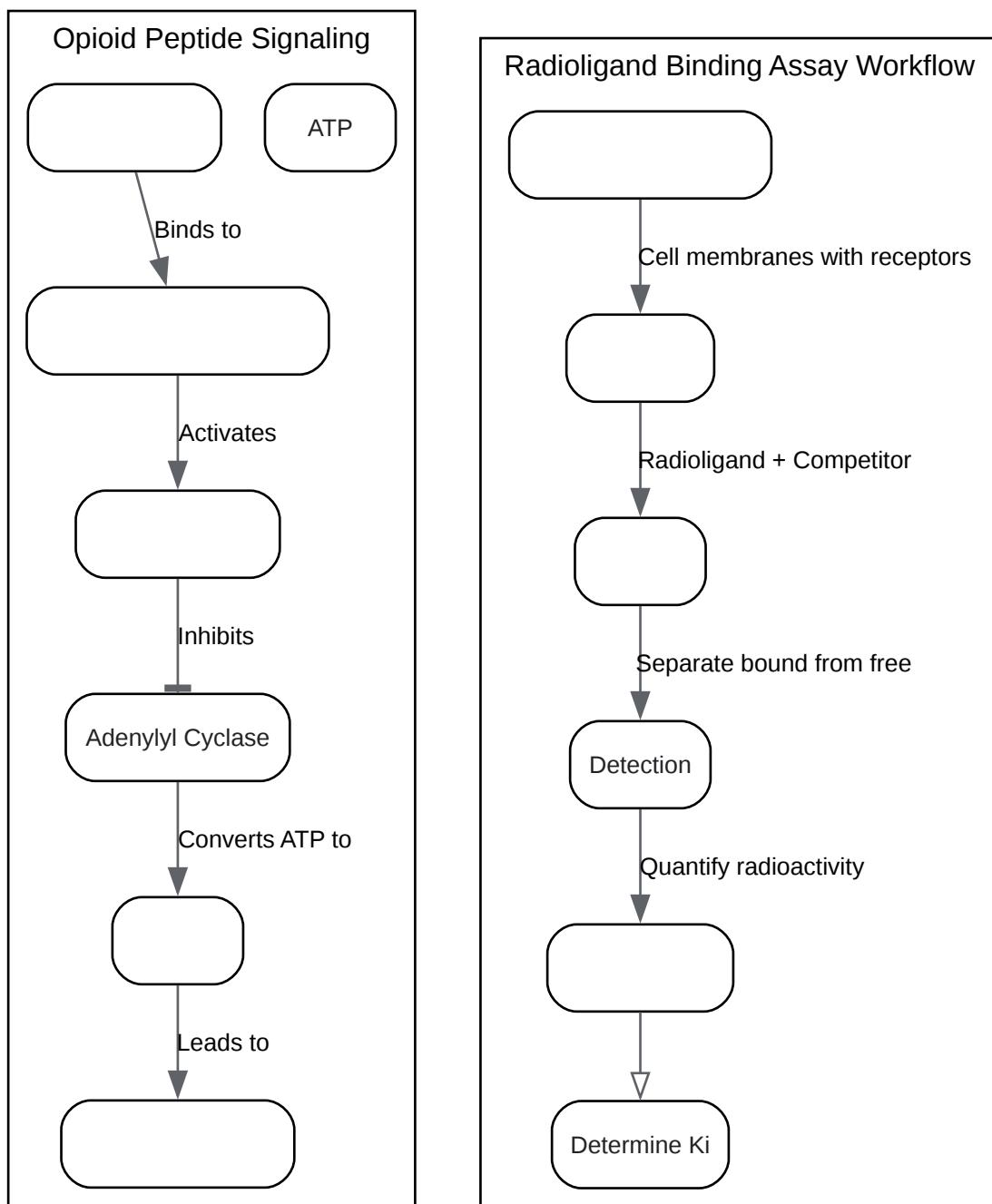
Table 2: Functional Potency (EC50, nM) in GTP γ S Binding Assays

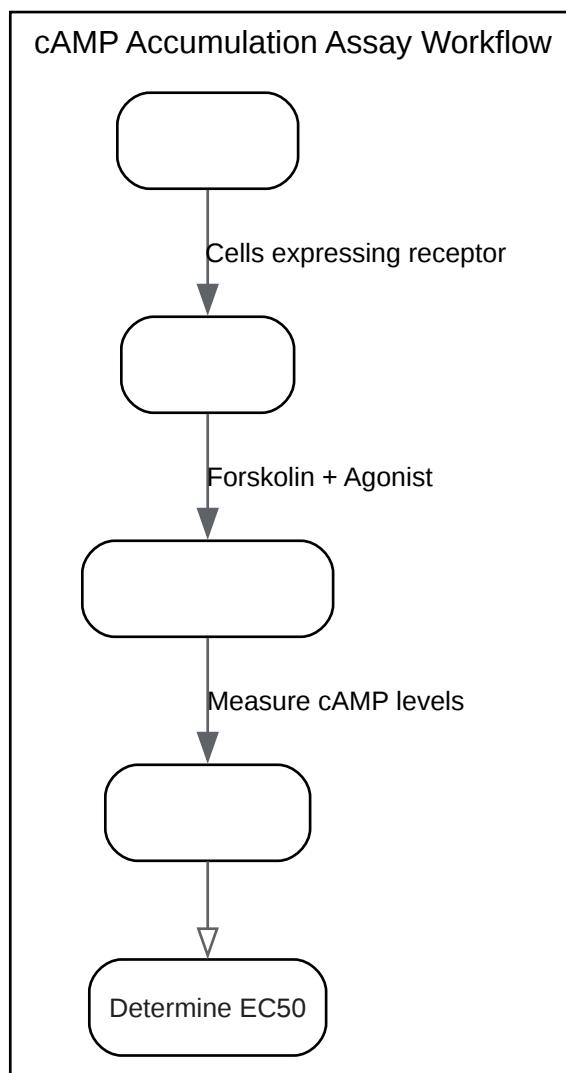
Peptide	Mu (μ) Receptor	Delta (δ) Receptor	Kappa (κ) Receptor	NOP Receptor
Dynorphin B	-	-	Potent Agonist	No Activity
β -endorphin	Potent Agonist	Agonist	Weak Agonist	No Activity
Met-enkephalin	Agonist	Potent Agonist	Weak Agonist	No Activity
Leu-enkephalin	Agonist	Potent Agonist	Weak Agonist	No Activity
Nociceptin/OFQ	No Activity	No Activity	No Activity	Potent Agonist

Note: EC50 values are highly dependent on the specific assay and cell system used. This table reflects the general potency profile of each peptide.

Signaling Pathways

Upon binding to their respective receptors, endogenous opioid peptides trigger intracellular signaling cascades. The classical opioid receptors (μ , δ , and κ) primarily couple to inhibitory G-proteins (Gi/o).^[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[5] The activation of these receptors also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability.^[4] [6] The NOP receptor also couples to Gi/o proteins and inhibits adenylyl cyclase.^[7]





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